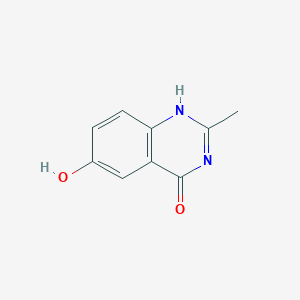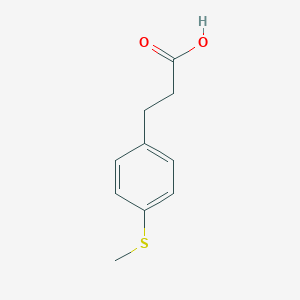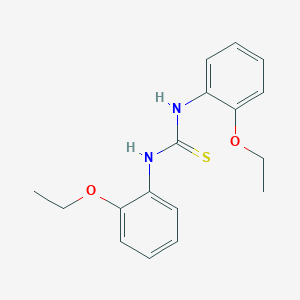
6-Hydroxy-2-methylquinazolin-4(3H)-one
概要
説明
6-Hydroxy-2-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, which is a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and synthesis.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One approach for synthesizing 6-hydroxy-2,4-diaminoquinazolines involves the use of solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate. Sequential substitution of the two chlorines allows for the regioselective production of the title compounds with high purity. This method has been demonstrated to be generally useful by the creation of a library of compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, a novel quinolinone compound with a hydroxy group at the fourth position was synthesized and its structure was elucidated using X-ray crystallography. Density functional theory (DFT) calculations were used to analyze the molecular geometry, vibrational analysis, and other properties, showing good agreement with experimental data .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including Michael addition, which is a method for forming carbon-carbon bonds. For example, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound. This reaction was part of a one-pot C–C and C–N bond-forming strategy in water, highlighting the compound's reactivity and the potential for eco-friendly synthesis protocols .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure. The presence of functional groups such as hydroxy, amino, and methoxy can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic properties. These calculations can also provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
科学的研究の応用
Synthesis and Characterization
- 6-Hydroxy-2-methylquinazolin-4(3H)-one has been utilized in the synthesis of various compounds with potential pharmacological properties. For example, its derivatives have been synthesized and screened for anti-inflammatory, antimicrobial, and antifungal activities (Keche & Kamble, 2014). Another study involved the synthesis of Schiff bases from this compound, which showed significant anti-corrosive properties (Jamil et al., 2018).
Anticancer Potential
- Certain derivatives of 6-Hydroxy-2-methylquinazolin-4(3H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising anticancer properties. These compounds have demonstrated significant antiproliferative activity and potential as tumor-vascular disrupting agents (Cui et al., 2017).
Corrosion Inhibition
- 6-Hydroxy-2-methylquinazolin-4(3H)-one and its derivatives have been studied for their corrosion inhibition properties. For instance, experiments have shown these compounds to be effective inhibitors of mild steel corrosion in acidic environments, highlighting their potential in material sciences (Errahmany et al., 2020).
Fluorescence Chemosensor Development
- Novel applications in the development of fluorescence chemosensors have also been explored. For instance, derivatives of 6-Hydroxy-2-methylquinazolin-4(3H)-one have been used in designing sensitive chemosensors for detecting metal ions like aluminum in aqueous environments (Liu et al., 2013).
Anti-inflammatory and Analgesic Activities
- Research has been conducted on 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives for their anti-inflammatory and analgesic properties. These studies contribute to understanding the medicinal potential of these compounds (Hunoor et al., 2010).
Antioxidant Studies
- Derivatives of 6-Hydroxy-2-methylquinazolin-4(3H)-one have shown promise as antioxidants. These compounds have been compared favorably with common antioxidants like ascorbic acid in scavenging capacity against radicals (Al-azawi, 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Hydroxy-2-methylquinazolin-4(3H)-one is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. They play a crucial role in the regulation of gene expression.
Mode of Action
6-Hydroxy-2-methylquinazolin-4(3H)-one interacts with HDACs, inhibiting their activity . This inhibition disrupts the normal deacetylation process, leading to an increase in acetylation levels. Increased acetylation loosens the structure of the chromatin, promoting the transcription of certain genes.
Biochemical Pathways
The inhibition of HDACs affects multiple biochemical pathways. It primarily impacts the regulation of gene expression, leading to changes in the production of proteins and other gene products . The downstream effects of these changes can vary widely, depending on the specific genes affected.
Pharmacokinetics
It’s important to note that these properties can significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The result of 6-Hydroxy-2-methylquinazolin-4(3H)-one’s action is a change in gene expression within the cells. This can lead to various outcomes, depending on the specific genes affected. In some cases, this can result in cytotoxicity, making the compound potentially useful in cancer treatment .
特性
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-methylquinazolin-4(3H)-one | |
CAS RN |
1882-77-5 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1882-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with HDAC and what are the downstream effects?
A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]
Q2: How does modifying the structure of 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives affect their potency as HDAC inhibitors and cytotoxic agents?
A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















